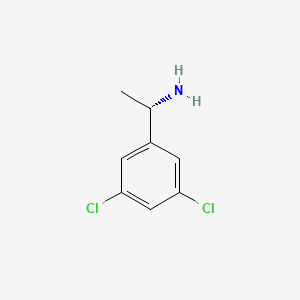
(S)-1-(3,5-Dichlorophenyl)ethanamine
Übersicht
Beschreibung
“(S)-1-(3,5-Dichlorophenyl)ethanamine” is a chemical compound with the CAS Number: 84499-75-2. It has a molecular weight of 190.07 and its linear formula is C8H9Cl2N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “(S)-1-(3,5-Dichlorophenyl)ethanamine” involves multiple stages. In the first stage, 1,1-dimethylethyl 4-(4-fluorophenyl)-4-{1-[(methyloxy)-carbonyl]-3-oxopropyl}-1-piperidinecarboxylate and (S)-α-(3,5-dichlorophenyl)ethylamine are combined in acetonitrile at 20℃ for 0.25h. In the second stage, sodium tris(acetoxy)borohydride is added and the mixture is kept at 20℃ for 1h. In the third stage, water is added and the reaction is carried out in 1,2-dichloro-ethane .Molecular Structure Analysis
The molecular structure of “(S)-1-(3,5-Dichlorophenyl)ethanamine” is represented by the linear formula C8H9Cl2N .Physical And Chemical Properties Analysis
“(S)-1-(3,5-Dichlorophenyl)ethanamine” is a liquid at room temperature. It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Pharmacology
(S)-1-(3,5-Dichlorophenyl)ethanamine is related to chemicals like DDT and DDE, which have been studied extensively for their impact on the environment and health. Research has shown that DDT and DDE act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems due to their estrogen-disrupting action. These substances can bioaccumulate through the food chain, being stored in organisms' adipose depots. Their endocrine disruptor function is mediated by agonist or antagonist interaction with nuclear receptors. The review aimed to provide an overview of how DDT and DDE exposure impacts reproductive and immune systems, suggesting the hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Chemosphere
Another area of research related to (S)-1-(3,5-Dichlorophenyl)ethanamine involves the study of chlorophenols' impact on the aquatic environment. Chlorophenols, similar in structure to (S)-1-(3,5-Dichlorophenyl)ethanamine, have been evaluated for their toxic effects on mammalian and aquatic life. The research has shown that these compounds exert moderate toxic effects, although long-term exposure to fish may result in considerable toxicity. This highlights the importance of understanding the environmental behavior and toxicity of chlorophenols and by extension, related compounds like (S)-1-(3,5-Dichlorophenyl)ethanamine (Krijgsheld & Gen, 1986).
Bioremediation Journal
Furthermore, the insecticide DDT, which shares a similar chlorinated structure with (S)-1-(3,5-Dichlorophenyl)ethanamine, has been used extensively for controlling agricultural pests and mosquitoes. Despite bans in most industrialized countries, DDT persists in the environment, posing health risks. Biodegradation, including dechlorination and ring cleavage mechanisms by bacteria and fungi, offers a cost-effective way to reduce DDT concentrations in soils. Understanding these mechanisms can provide insights into the degradation of related compounds like (S)-1-(3,5-Dichlorophenyl)ethanamine (Foght et al., 2001).
Safety And Hazards
“(S)-1-(3,5-Dichlorophenyl)ethanamine” is classified as dangerous. It has the signal word “Danger” and the hazard statement H314, which means it causes severe skin burns and eye damage. The precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJVRIGZRAWQN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706657 | |
| Record name | (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dichlorophenyl)ethanamine | |
CAS RN |
84499-75-2 | |
| Record name | (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
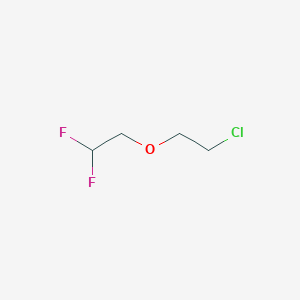

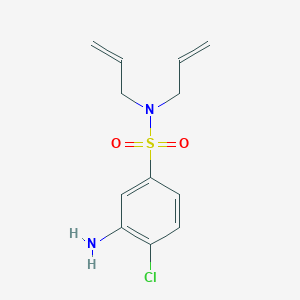
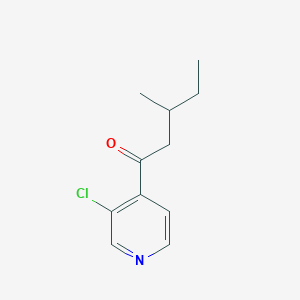
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
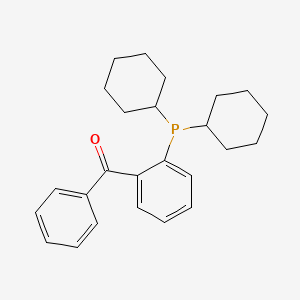
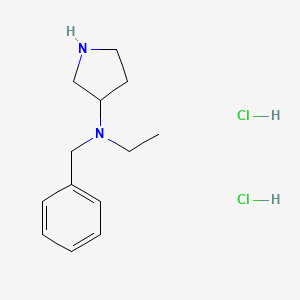
![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
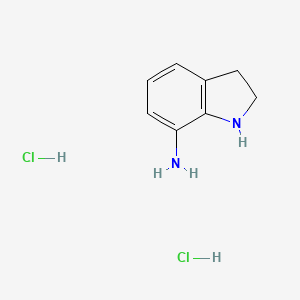
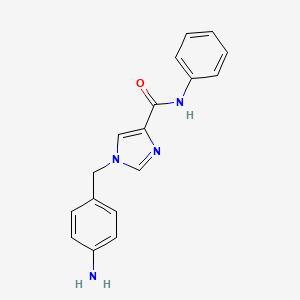
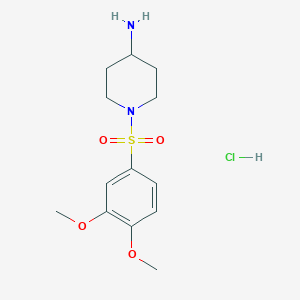
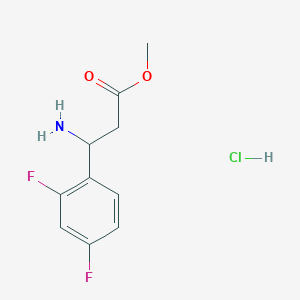
![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)